molecular formula C6H6N4O2 B2575198 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid CAS No. 208772-67-2

2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid

Cat. No.: B2575198
CAS No.: 208772-67-2
M. Wt: 166.14
InChI Key: YVEJUBUNEPUDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid is a heterocyclic compound featuring a pyrazole and triazole ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid is unique due to its specific arrangement of the pyrazole and triazole rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-8-5-4(6(11)12)2-7-10(5)9-3/h2H,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJUBUNEPUDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.